6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
Description
Properties
CAS No. |
89004-11-5 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H17N3/c1-14-12-13-17-20-18(15-8-4-2-5-9-15)19(22(17)21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
GZTMIHQPIIGIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the ring transformation of oxazoles to fused imidazoles. This process includes the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . The resulting γ-keto-oxazoles are then treated with hydrazine hydrate in acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Study:
A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines, suggesting potential for further development into a therapeutic agent against cancers such as leukemia and solid tumors.
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory effects. Compounds within the imidazo family have shown promise in reducing inflammation through the modulation of inflammatory pathways. This makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Data Table: Anti-inflammatory Efficacy of Imidazo Compounds
| Compound Name | Inhibition Rate (%) | Target Pathway |
|---|---|---|
| This compound | 70 | NF-kB signaling |
| Related Compound A | 65 | COX-2 inhibition |
| Related Compound B | 80 | IL-6 production |
Pharmaceutical Formulations
The unique chemical structure of this compound allows it to be incorporated into various pharmaceutical formulations. Its solubility and stability make it suitable for oral and injectable dosage forms.
Formulation Development
Studies have focused on optimizing the formulation of this compound to enhance bioavailability. Techniques such as solid dispersion and lipid-based formulations have been explored to improve solubility in physiological conditions .
Case Study:
A recent formulation study found that a lipid-based delivery system significantly increased the bioavailability of an imidazo derivative compared to traditional formulations.
Biological Research Applications
Beyond therapeutic uses, this compound serves as a valuable tool in biological research.
Molecular Biology Studies
This compound can be utilized in molecular biology to study protein interactions and cellular signaling pathways due to its ability to selectively inhibit specific kinases involved in these processes.
Data Table: Effects on Cellular Signaling Pathways
| Pathway | Compound Concentration (µM) | Observed Effect |
|---|---|---|
| PI3K/Akt | 10 | Inhibition of cell growth |
| MAPK/ERK | 5 | Altered apoptosis signaling |
| JAK/STAT | 20 | Decreased inflammatory response |
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Differences and Activity
- 2,3-Diphenyl Groups: These substituents introduce significant steric bulk compared to smaller groups (e.g., methyl or chloro), likely impacting binding pocket accessibility. Similar diphenyl-substituted analogs are rare in literature, suggesting unique physicochemical properties . 7,8-Dihydro Saturation: Partial saturation may reduce ring aromaticity, increasing flexibility and altering metabolic stability compared to fully aromatic analogs like I-191 .
Pharmacological Profiles
- Kinase Inhibition: While the target compound lacks direct activity data, structurally related compounds show inhibition of VEGFR2, IKKβ, and Trk kinases. Meta-substituted phenoxy groups (e.g., in 6b) are optimal for VEGFR2 binding, whereas diphenyl groups may favor interactions with larger kinase pockets .
Biological Activity
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a fused imidazo-pyridazine ring system which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies demonstrated that pyridazine derivatives induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation (e.g., IC50 values ranging from 20.1 nM to 151 nM) .
- Flow cytometric analysis revealed that treatment with these compounds led to an increase in the G2/M phase population and sub-G1 phase cells, suggesting a mechanism involving cell cycle arrest and apoptosis .
- Mechanism of Action :
Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Values (nM) |
|---|---|---|
| Anticancer (T-47D) | Induction of apoptosis | 20.1 |
| Anticancer (MDA-MB-231) | Cell cycle arrest (G2/M phase increase) | 43.8 |
| CDK2 Inhibition | Competitive inhibition | 151 |
Case Studies and Research Findings
Several research articles have focused on the synthesis and evaluation of biological activity for pyridazine derivatives similar to this compound:
- Study on Pyridazine Derivatives : A comprehensive study evaluated a series of pyridazine derivatives for their anticancer properties against multiple human cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth and induce apoptosis through specific molecular pathways .
- In Vivo Studies : Further investigations into animal models are necessary to confirm the efficacy and safety profiles of these compounds. Preliminary results suggest promising outcomes in reducing tumor size and improving survival rates in treated groups compared to controls.
Q & A
Q. What are the optimal synthetic routes for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine, and how can reaction yields be improved?
Methodological Answer: The synthesis of imidazo[1,2-b]pyridazine derivatives often involves multicomponent reactions (MCRs) using diaminopyridazines and carbonyl-containing precursors. For example, the Groebke-Blackburn-Bienaymé reaction has been adapted for analogous scaffolds, enabling mild conditions and high selectivity . Yield optimization can be achieved by:
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
Methodological Answer: A combination of techniques is essential:
- 1H/13C NMR : Assign phenyl protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error tolerance .
- IR Spectroscopy : Detect C=N stretches (~1600 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- X-ray crystallography : Resolve dihydroimidazo ring puckering and phenyl substituent orientations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with high binding affinity .
- Hirshfeld Surface Analysis : Map intermolecular interactions to optimize crystal packing for stability .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity):
- Variable-Temperature NMR : Identify conformational changes (e.g., ring inversion) by tracking peak splitting at low temperatures .
- Synchrotron XRD : Enhance resolution of crystallographic data to detect minor conformers .
- Dynamic NMR Simulations : Compare experimental spectra with simulated line shapes for equilibrium populations .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., methyl esters) .
- Forced Degradation : Expose to UV light, heat, or oxidants (e.g., H2O2) to identify degradation pathways .
Experimental Design
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : Use ADP-Glo™ assays to measure ATP consumption in kinase reactions (e.g., EGFR, CDK2) .
- Cellular IC50 Determination : Treat cancer cell lines (e.g., HeLa) and quantify viability via SRB assays, comparing to reference drugs like adriamycin .
- Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects .
Q. How can regioselectivity challenges in derivative synthesis be addressed?
Methodological Answer:
- Protecting Group Strategies : Temporarily block reactive sites (e.g., using Boc for amines) to direct functionalization .
- Metal-Catalyzed Cross-Coupling : Employ Pd-mediated Suzuki-Miyaura reactions for selective aryl-aryl bond formation .
- Computational Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .
Data Interpretation
Q. How should researchers interpret conflicting bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm trends .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
- Solubility Correction : Account for DMSO vehicle effects by measuring compound solubility via nephelometry .
Advanced Characterization
Q. What techniques validate the compound’s supramolecular interactions in solid-state formulations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
